![molecular formula C8H7NO2 B1527659 Furo[3,2-c]pyridin-2-ylmethanol CAS No. 895126-45-1](/img/structure/B1527659.png)
Furo[3,2-c]pyridin-2-ylmethanol
概要
説明
“Furo[3,2-c]pyridin-2-ylmethanol” is a heterocyclic compound . It is a unique chemical used by early discovery researchers . The empirical formula is C8H7NO2 and the molecular weight is 149.15 .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-c]pyridin-2-ylmethanol” can be represented by the SMILES stringOCc1cc2ncccc2o1 . The InChI key is OIMBQDHQXBDNFX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“Furo[3,2-c]pyridin-2-ylmethanol” is a liquid . It has a density of 1.315 g/cm^3 and a boiling point of 289.5°C at 760 mmHg .科学的研究の応用
Novel Terpyridine-Skeleton Molecule Derivants
- A study by Kwon et al. (2015) developed novel terpyridine-skeleton molecules, including ones with a benzo[4,5]furo[3,2-b]pyridine core, which showed promise as nonintercalative topoisomerase I and II dual catalytic inhibitors. These compounds demonstrated significant inhibition of tumor growth in xenografted mice models (Kwon et al., 2015).
Cyclization of Silane Derivatives
- Research by Sekine et al. (2015) focused on the carboxylation and cyclization of silane derivatives to produce 2-furanone and 2-pyrone derivatives, which could be relevant in the synthesis of furo[3,2-c]pyridin-2-ylmethanol-related compounds (Sekine et al., 2015).
Agonist for Cognitive Deficits in Schizophrenia
- A compound, PHA-543,613, featuring a furo[2,3-c]pyridine carboxamide, was identified as a potential treatment for cognitive deficits in schizophrenia, showing efficacy in auditory sensory gating and novel object recognition (Wishka et al., 2006).
Electrophilic Cyclization of Alkynylpyridines
- A method for preparing furo[3,2-c]pyridines through electrophilic cyclization of alkynylpyridines was described by Arcadi et al. (2002). This method is significant for the synthesis of various furo[3,2-c]pyridine derivatives (Arcadi et al., 2002).
Furo[3,2-C]pyridines in Disease Treatment
- Li et al. (1974) discussed the use of Furo[3,2-c]Pyridine compounds in disease treatment, including cancers and conditions involving epithelial-mesenchymal transition (EMT) mediated by protein kinase activity (Li et al., 1974).
Synthesis of Furo[3,2-b]pyrroles and Pyridines
- Research by Jury et al. (2009) on the synthesis of furo[3,2-b]pyrroles and pyridines via cycloisomerization reactions opens avenues for synthesizing structurally related furo[3,2-c]pyridin-2-ylmethanol compounds (Jury et al., 2009).
Safety And Hazards
特性
IUPAC Name |
furo[3,2-c]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJDZVANDVVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridin-2-ylmethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

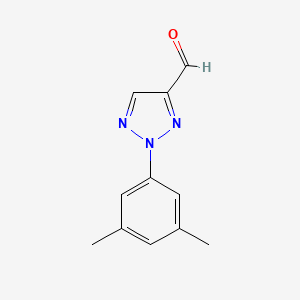
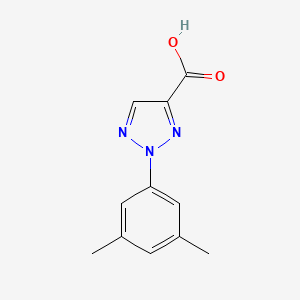
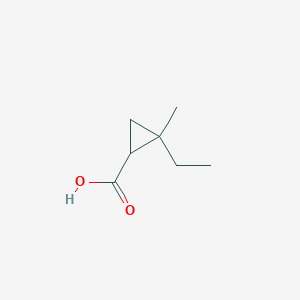
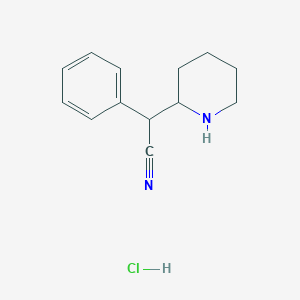
![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol](/img/structure/B1527583.png)
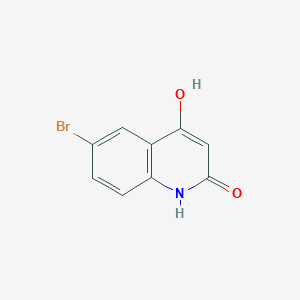
![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)
![2-[2-(Dimethylamino)ethoxy]pyridine-4-carboxylic acid](/img/structure/B1527586.png)
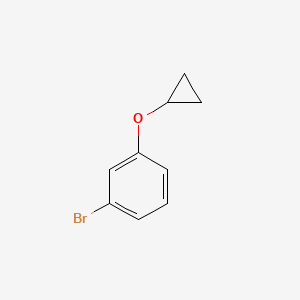
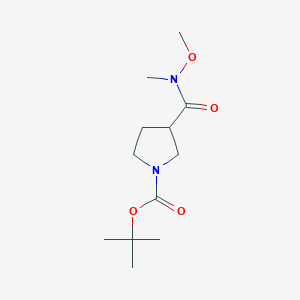
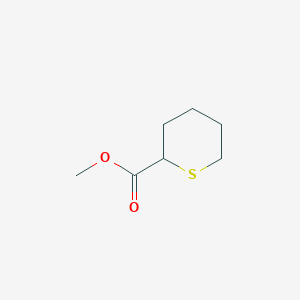
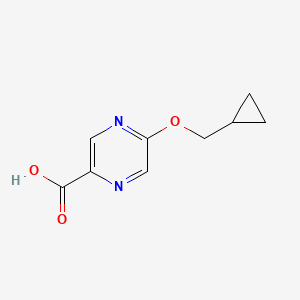
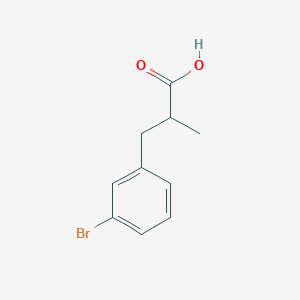
![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)